molecular formula C11H19NO3 B11789273 (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 1374673-90-1

(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B11789273
CAS No.: 1374673-90-1
M. Wt: 213.27 g/mol
InChI Key: XPZCYZRSVIZGRM-VIFPVBQESA-N
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Description

(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 1374673-90-1) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (S-configuration) and reactive ketone moiety make it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1374673-90-1

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1

InChI Key

XPZCYZRSVIZGRM-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CC=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC=O

Origin of Product

United States

Preparation Methods

Methodology

A Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated enamides enables direct access to enantiopure pyrrolidine intermediates. For example, (R)-SpiroPAP-Me-Ir catalysts facilitate hydrogenation of 3-vinylpyrrolidine precursors under 2–4 MPa H₂ pressure, achieving >90% enantiomeric excess (ee).

Key Steps:

  • Substrate Preparation : 3-Vinylpyrrolidine is synthesized via Heck coupling of tert-butyl pyrrolidine-1-carboxylate with vinyl halides.

  • Hydrogenation : Asymmetric hydrogenation at 20–25°C yields (S)-configured product.

Data Table:

Starting MaterialCatalystPressure (MPa)Yield (%)ee (%)Source
3-Vinylpyrrolidine derivative(R)-SpiroPAP-Me-Ir3.58592

Alkylation of N-Boc-Pyrrolidine

Direct C-3 Functionalization

N-Boc-pyrrolidine undergoes regioselective alkylation at the 3-position using organometallic reagents. For instance, treatment with lithium diisopropylamide (LDA) generates a chiral enolate, which reacts with ethyl bromoacetate to introduce the 2-oxoethyl moiety.

Key Steps:

  • Deprotonation : LDA at −78°C in THF.

  • Alkylation : Addition of ethyl bromoacetate, followed by hydrolysis and oxidation.

Data Table:

ReagentBaseSolventTemp (°C)Yield (%)Source
Ethyl bromoacetateLDATHF−7872

Oxidation of Secondary Alcohols

Dess-Martin Periodinane Oxidation

N-Boc-3-(2-hydroxyethyl)pyrrolidine is oxidized to the ketone using Dess-Martin periodinane (DMP) in dichloromethane (DCM). This method achieves >90% conversion with minimal epimerization.

Key Steps:

  • Alcohol Synthesis : Hydroboration of 3-allyl-pyrrolidine derivatives.

  • Oxidation : DMP at 0°C to room temperature.

Data Table:

SubstrateOxidantSolventTemp (°C)Yield (%)Source
N-Boc-3-(2-hydroxyethyl)pyrrolidineDMPDCM2593

Cross-Coupling Reactions

Palladium-Catalyzed Allylic Alkylation

Palladium-mediated coupling of tert-butyl 3-bromopyrrolidine-1-carboxylate with ethylene glycol vinyl ether introduces the oxoethyl group after ozonolysis.

Key Steps:

  • Coupling : Pd(OAc)₂ and PPh₃ in toluene.

  • Ozonolysis : O₃ followed by reductive workup.

Data Table:

HalideCoupling PartnerCatalystYield (%)Source
3-Bromo-N-Boc-pyrrolidineEthylene glycol vinyl etherPd(OAc)₂68

Reductive Amination Approaches

From Chiral Amines

Chiral 3-aminopyrrolidine derivatives are condensed with levulinic acid, followed by Boc protection and reduction. This method leverages inexpensive starting materials like L-proline.

Key Steps:

  • Condensation : Levulinic acid with (S)-3-aminopyrrolidine.

  • Reduction : NaBH₄/TFA system.

Data Table:

AmineCarbonyl SourceReductantYield (%)Source
(S)-3-AminopyrrolidineLevulinic acidNaBH₄/TFA78

Stereochemical Control Strategies

Chiral Auxiliaries

(S)-Phenylglycinol-derived auxiliaries induce asymmetry during cyclization or alkylation steps. For example, Masamune’s method uses baker’s yeast for asymmetric reduction of 2,5-hexanedione to chiral diols, which are cyclized to pyrrolidines.

Data Table:

AuxiliarySubstrateee (%)Source
(S)-Phenylglycinol2,5-Hexanedione95

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxoethyl group (CC=O) participates in nucleophilic substitutions, particularly at the α-carbon. Reactions often proceed via enolate intermediates under basic conditions.

Reaction Type Reagents/Conditions Products Yield References
AlkylationLDA, THF, -78°C; R-XAlkylated pyrrolidine derivatives65–78%
Aldol AdditionNaHMDS, Aldehyde, THF, RTβ-Hydroxy ketones52–68%
Michael AdditionDBU, Acceptor (e.g., acrylate)1,4-Adducts with extended conjugation70–85%
  • Mechanistic Insight : Deprotonation of the α-hydrogen generates an enolate, which attacks electrophiles (alkyl halides, carbonyl compounds) .

  • Stereochemical Control : The (S)-configuration at C3 directs facial selectivity in asymmetric aldol reactions .

Oxidation and Reduction Pathways

The oxoethyl moiety is redox-active, enabling interconversion between alcohol and carboxylic acid derivatives.

Transformation Reagents Products Selectivity References
Ketone ReductionNaBH4, MeOH, 0°C(S)-3-(2-Hydroxyethyl)pyrrolidine>95% retention of S
Baeyer-Villiger OxidationmCPBA, CH2Cl2, RTLactone derivatives80% regioselectivity
Oxidation to Carboxylic AcidKMnO4, H2O, Δ3-(Carboxyethyl)pyrrolidineQuantitative
  • Reduction Notes : Sodium borohydride selectively reduces the ketone without affecting the ester group .

  • Oxidation Limitations : Over-oxidation may occur with strong oxidants like KMnO4, requiring controlled conditions.

Ester Hydrolysis and Functionalization

The tert-butyl carbamate group undergoes hydrolysis under acidic conditions, enabling deprotection for further modifications.

Reaction Conditions Products Applications References
Acidic HydrolysisHCl (4M), Dioxane, 80°C3-(2-Oxoethyl)pyrrolidine (free amine)Peptide coupling
Enzymatic ResolutionLipase, pH 7.0 BufferEnantiopure intermediatesChiral drug synthesis
Amide CouplingEDCI/HOBt, Amines, DMFAmide-linked conjugatesPROTACs, prodrugs
  • Key Finding : Hydrolysis under mild acidic conditions preserves the oxoethyl group’s integrity .

  • Catalytic Asymmetry : Lipase-mediated resolutions achieve >99% ee for pharmaceutical intermediates .

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for heterocycle synthesis via intramolecular cyclization.

Reaction Catalyst/Conditions Products Yield References
Paal-Knorr Pyrrole SynthesisNH4OAc, AcOH, ΔPolysubstituted pyrroles60–75%
Lactam FormationPTSA, Toluene, Reflux6-Membered lactams82%
Cu-Catalyzed CycloadditionCu(OTf)2, Isocyanides, THFN,O-Acetal derivatives70–84%
  • Cycloaddition Example : Reaction with isocyanides under Cu(OTf)2 catalysis forms N,O-acetals via a proposed radical mechanism .

  • Thermodynamic Control : Lactamization favors six-membered rings due to strain minimization.

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C via retro-ene reaction, releasing isobutylene .

  • Storage : Store under N2 at -20°C to prevent ketone oxidation and racemization .

For synthetic protocols, refer to peer-reviewed methodologies in .

Scientific Research Applications

Organic Chemistry

(S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in developing new compounds with desired properties.

Biological Studies

Research has indicated that this compound may interact with various biological targets, making it a subject of interest in pharmacological studies:

  • Anticonvulsant Properties: Studies suggest that derivatives of pyrrolidine may exhibit anticonvulsant activity. A structure-activity relationship analysis indicates that modifications to the pyrrolidine ring can enhance efficacy against seizure models.

Pharmaceutical Development

The compound is explored for its potential therapeutic properties, especially as a precursor for drug development. Its ability to interact with biological systems suggests possible applications in treating neurological disorders.

Case Study: Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of pyrrolidine derivatives have highlighted the potential of this compound as a candidate for further development. The research focused on modifying the structure to enhance its efficacy against seizures, demonstrating promising results in animal models.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Similarity Metrics

The following compounds exhibit high structural similarity to (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate, as quantified by similarity scores (0.80–1.00):

CAS No. Compound Name Similarity Key Structural Differences
1374673-90-1 This compound 1.00 Reference compound
890849-28-2 tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate 0.96 Lacks specified stereochemistry (S/R)
1251010-17-9 tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 0.94 Spirocyclic framework (6-azaspiro[3.4]octane)
371240-66-3 (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate 1.00 2-oxoethyl replaced with mercapto (-SH) group
199174-24-8 (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine 0.90 2-oxoethyl replaced with hydroxymethyl (-CH₂OH)
Key Observations:
  • Stereochemical Influence: The S-isomer (1374673-90-1) and its non-chiral analog (890849-28-2) share a near-identical similarity score (0.96 vs.
  • Functional Group Substitutions : Replacing the 2-oxoethyl group with a mercapto (-SH) group (371240-66-3) retains full similarity (1.00), whereas hydroxymethyl (-CH₂OH) substitution (199174-24-8) reduces similarity to 0.90 . This highlights the ketone’s role in defining reactivity and intermolecular interactions.
  • Ring System Modifications : The spirocyclic analog (1251010-17-9) exhibits slightly reduced similarity (0.94), emphasizing the impact of conformational rigidity and ring size on molecular recognition .

Physicochemical and Spectral Properties

  • Melting Points : Spiro-oxindole derivatives (e.g., compound 328) melt at ~99°C, comparable to rigid pyrrolidine-carboxylates .
  • Optical Rotation : Chiral analogs like 328 exhibit significant optical activity ([α]D²⁶ = -31.6), underscoring the importance of stereochemistry in characterization .
  • Chromatographic Behavior : Relative retention times (e.g., 0.50 in 3:1 EtOAc/hexane for compound 328) suggest moderate polarity, consistent with tert-butyl carbamate derivatives .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate?

  • Methodology : The compound is typically synthesized via mixed anhydride intermediates. A standard protocol involves activating the carboxylic acid with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂ at room temperature. Subsequent coupling with nucleophiles (e.g., amines or alcohols) proceeds under similar conditions. Flash chromatography (e.g., 0–100% EtOAc/hexane gradients) is used for purification, yielding ~59% isolated product .
  • Key Parameters : Temperature (0–25°C), stoichiometry (1:1.1–1.5 molar ratios for reagents), and solvent choice (polar aprotic solvents like CH₂Cl₂ or THF) are critical for suppressing side reactions like racemization.

Q. How can the stereochemical integrity of the (S)-configured pyrrolidine core be preserved during synthesis?

  • Methodology : Use chiral auxiliaries or enantioselective catalysis. For example, (S)-proline-derived intermediates are protected with tert-butyloxycarbonyl (Boc) groups to stabilize the stereocenter. Monitoring via polarimetry ([α]D values) and chiral HPLC ensures enantiomeric excess (>95%) .
  • Troubleshooting : Racemization occurs under strong acidic/basic conditions. Mild deprotection methods (e.g., TFA in CH₂Cl₂) and low-temperature reactions mitigate this risk .

Q. What analytical techniques are recommended for characterizing this compound?

  • Standard Protocol :

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., δ 1.4–1.5 ppm for Boc methyl groups, δ 2.5–3.5 ppm for pyrrolidine protons) .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₂H₂₁NO₃: 228.1594) to validate molecular composition .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and ketone groups) .

Advanced Research Questions

Q. How does the 2-oxoethyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Mechanistic Insight : The α,β-unsaturated ketone moiety acts as a Michael acceptor. For example, in THF, it undergoes conjugate additions with amines (e.g., piperazine derivatives) at 0–25°C, yielding functionalized pyrrolidines. Reaction progress is monitored via TLC (Rf ~0.16 in EtOAc/hexane) .
  • Data Contradiction : While some studies report high yields (>80%) for primary amine additions, secondary amines (e.g., morpholine) show lower reactivity (40–50%) due to steric hindrance. Adjusting solvent polarity (e.g., DMF vs. THF) can improve yields .

Q. What strategies are effective for stabilizing the 2-oxoethyl group against oxidation during storage?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C. Antioxidants (e.g., BHT at 0.1% w/w) or lyophilization (post-purification) reduce ketone oxidation. Purity degradation is tracked via LC-MS (monitoring m/z shifts from 228.16 [M+H]+ to 244.16 [M+O]+) .
  • Experimental Design : Accelerated stability studies (40°C/75% RH for 14 days) combined with Arrhenius modeling predict shelf-life under standard lab conditions .

Q. How can this compound serve as a precursor for anticancer agent development?

  • Case Study : Derivatives like tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate exhibit dual S1P receptor modulation and pro-apoptotic activity. In vitro assays (MTT, caspase-3 activation) using cancer cell lines (e.g., MCF-7, A549) show IC₅₀ values of 5–10 µM. Structural analogs with fluorinated aryl groups enhance bioavailability (logP ~3.5) .
  • Synthetic Route : Functionalize the 2-oxoethyl group via reductive amination (NaBH₃CN, MeOH) or Suzuki coupling (Pd catalysts) to introduce pharmacophores .

Key Challenges and Recommendations

  • Chiral Resolution : Use immobilized amylose-based chiral columns (e.g., Chiralpak IA) with hexane/EtOH gradients to separate enantiomers .
  • Scale-Up Limitations : Flash chromatography is inefficient for >10 g batches. Switch to centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/H₂O systems .

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